N-(3-chloro-4-fluorophenyl)-N-methyl-2-pyridin-3-ylacetamide
Description
N-(3-chloro-4-fluorophenyl)-N-methyl-2-pyridin-3-ylacetamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chloro-fluoro substituted phenyl ring, a pyridinyl group, and an acetamide moiety
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-N-methyl-2-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-18(11-4-5-13(16)12(15)8-11)14(19)7-10-3-2-6-17-9-10/h2-6,8-9H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJZKOFLQPKHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)F)Cl)C(=O)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-N-methyl-2-pyridin-3-ylacetamide typically involves the reaction of 3-chloro-4-fluoroaniline with 2-pyridinecarboxylic acid, followed by methylation and acylation steps. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that ensures high yield and purity. The process may include:
Nitration and Reduction: Initial nitration of the aromatic ring followed by reduction to form the corresponding amine.
Coupling Reaction: Coupling of the amine with 2-pyridinecarboxylic acid under controlled temperature and pressure conditions.
Methylation and Acylation: Subsequent methylation and acylation steps to introduce the methyl and acetamide groups, respectively.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-N-methyl-2-pyridin-3-ylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N-methyl-2-pyridin-3-ylacetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly in targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex chemical entities used in various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N-methyl-2-pyridin-3-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, binding to the active site or allosteric site of the target protein. This interaction can lead to the inhibition of enzymatic activity or modulation of receptor signaling pathways, ultimately affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares a similar chloro-fluoro substituted phenyl ring but differs in the heterocyclic core.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another similar compound with a thiazole ring instead of a pyridine ring.
Uniqueness
N-(3-chloro-4-fluorophenyl)-N-methyl-2-pyridin-3-ylacetamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for targeted interactions with biological molecules, making it a valuable compound in drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
